molecular formula C4H10N6 B13121056 (1-Amino-1H-1,2,4-triazole-3,5-diyl)dimethanamine

(1-Amino-1H-1,2,4-triazole-3,5-diyl)dimethanamine

Cat. No.: B13121056
M. Wt: 142.16 g/mol
InChI Key: AZVMVJJHJYFMHT-UHFFFAOYSA-N
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Description

(1-Amino-1H-1,2,4-triazole-3,5-diyl)dimethanamine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of amino groups attached to the triazole ring, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-1H-1,2,4-triazole-3,5-diyl)dimethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with formamide or its equivalents, followed by functionalization to introduce the amino groups.

Industrial Production Methods: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions may lead to the formation of reduced triazole derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-triazoles, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a part of drug delivery systems.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1-Amino-1H-1,2,4-triazole-3,5-diyl)dimethanamine involves its interaction with specific molecular targets. The amino groups may facilitate binding to enzymes or receptors, modulating their activity. The triazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.

Comparison with Similar Compounds

    1,2,4-Triazole: The parent compound, lacking the amino groups.

    Amino-1,2,4-Triazole Derivatives: Compounds with similar structures but different substituents.

Uniqueness: (1-Amino-1H-1,2,4-triazole-3,5-diyl)dimethanamine is unique due to the presence of two amino groups, which can significantly alter its chemical reactivity and biological activity compared to other triazole derivatives.

Properties

Molecular Formula

C4H10N6

Molecular Weight

142.16 g/mol

IUPAC Name

3,5-bis(aminomethyl)-1,2,4-triazol-1-amine

InChI

InChI=1S/C4H10N6/c5-1-3-8-4(2-6)10(7)9-3/h1-2,5-7H2

InChI Key

AZVMVJJHJYFMHT-UHFFFAOYSA-N

Canonical SMILES

C(C1=NN(C(=N1)CN)N)N

Origin of Product

United States

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